molecular formula C8H16ClNO B2676433 diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride CAS No. 205639-91-4

diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride

Cat. No.: B2676433
CAS No.: 205639-91-4
M. Wt: 177.67
InChI Key: JBSSFLCCAAVUFA-SZPCUAKFSA-N
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Description

“Diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride” is a chemical compound with a bicyclic structure . It is related to the family of compounds known as bicyclo[2.2.1]heptanes, which are incorporated in numerous bioactive compounds .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of “this compound” are not detailed in the available resources .

Scientific Research Applications

Chemokine and Cytokine Modulation in Cancer and Immune Response

Research has shown that the modulation of certain chemokines and cytokines, such as Indoleamine 2,3-dioxygenase (IDO), plays a significant role in cancer progression and the immune response. IDO suppresses T-lymphocyte function, correlating with poor survival in various cancers by degrading the essential amino acid tryptophan into immunosuppressive kynurenines. Studies suggest that inhibiting IDO activity could improve clinicopathological parameters and survival rates in cervical cancer, potentially warranting the use of IDO inhibitors in future clinical trials (Ferns et al., 2015).

Serotonin and Tryptophan Metabolism in Mental Health Disorders

The metabolism of tryptophan and its relationship with serotonin, a neurotransmitter implicated in various mental health disorders, has been extensively studied. For instance, selective modulation of tryptophan metabolism pathways has shown promise in treating conditions such as depression by shifting the balance of serotonin synthesis away from kynurenine production, which may have therapeutic implications for similar compounds (Wang et al., 2022).

Properties

IUPAC Name

[(1S,2R,3S,4R)-3-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-8-6-2-1-5(3-6)7(8)4-10;/h5-8,10H,1-4,9H2;1H/t5-,6+,7+,8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSSFLCCAAVUFA-SZPCUAKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2N)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@H]([C@H]2N)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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